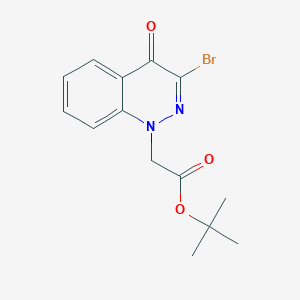
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate typically involves multi-step organic reactions. One possible route could involve the bromination of a cinnoline derivative followed by esterification with tert-butyl acetate. The reaction conditions may include the use of brominating agents like N-bromosuccinimide (NBS) and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action for Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The bromine and carbonyl groups could play a role in its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(4-oxocinnolin-1(4H)-YL)acetate: Lacks the bromine atom.
Methyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate: Has a methyl ester instead of a tert-butyl ester.
Uniqueness
The presence of the bromine atom and the tert-butyl ester group in Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate may confer unique reactivity and stability compared to similar compounds. These features can influence its suitability for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H15BrN2O3 |
|---|---|
Poids moléculaire |
339.18 g/mol |
Nom IUPAC |
tert-butyl 2-(3-bromo-4-oxocinnolin-1-yl)acetate |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-11(18)8-17-10-7-5-4-6-9(10)12(19)13(15)16-17/h4-7H,8H2,1-3H3 |
Clé InChI |
PYRQJYHKXAMGLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=O)C(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















